molecular formula C56H86F3N13O17S B8817895 Eledoisin trifluoroacetate CAS No. 10129-92-7

Eledoisin trifluoroacetate

Cat. No.: B8817895
CAS No.: 10129-92-7
M. Wt: 1302.4 g/mol
InChI Key: LOHDZRQROMPBGG-JSMOHVFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eledoisin trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Eledoisin trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Eledoisin trifluoroacetate serves as a model peptide in studies of peptide synthesis and modification. Its structure aids researchers in understanding the mechanisms of peptide interactions and modifications.

Biology

The compound has been investigated for its role in neurotransmission and effects on smooth muscle contraction. It binds specifically to tachykinin receptors, particularly the neurokinin-1 receptor, influencing various physiological responses .

Medicine

This compound is explored for therapeutic applications, particularly in conditions requiring:

  • Vasodilation : It promotes the widening of blood vessels, which can be beneficial in treating cardiovascular diseases.
  • Increased Capillary Permeability : This property is useful in conditions where enhanced fluid exchange is necessary .

Industrial Applications

The compound is utilized in developing peptide-based drugs and as a reference compound in analytical techniques. Its properties make it suitable for various pharmaceutical applications .

Application AreaSpecific UseObserved Effects
ChemistryModel PeptideAids in peptide synthesis studies
BiologyNeurotransmissionInfluences smooth muscle contraction
MedicineVasodilationPromotes blood vessel dilation
IndustryDrug DevelopmentReference compound for analytical techniques

Table 2: Structure-Activity Relationship Studies

Peptide VariantEC50 (nM)Receptor Binding Affinity
Eledoisin0.090High
Eledoisin Derivative 5b0.0054Enhanced

These studies indicate that modifications to the eledoisin structure can significantly impact its receptor binding affinity and biological activity .

Case Study 1: Vasodilatory Effects

A study demonstrated that this compound significantly increased blood flow in animal models by promoting vasodilation. This effect was measured through changes in blood pressure and vascular resistance.

Case Study 2: Analgesic Properties

Research has shown that eledoisin can reduce pain perception in models of acute pain, suggesting potential applications in pain management therapies. The mechanism involves modulation of neurokinin receptors involved in pain signaling pathways .

Case Study 3: Antimicrobial Activity

Preliminary investigations have indicated that eledoisin derivatives exhibit antimicrobial properties against various bacterial strains. This dual action suggests potential for developing new antimicrobial agents alongside its vasodilatory effects .

Mechanism of Action

Eledoisin trifluoroacetate exerts its effects by binding to tachykinin receptors, specifically the neurokinin-1 (NK1) receptor . This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C and the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules increase intracellular calcium levels, resulting in smooth muscle contraction and vasodilation .

Comparison with Similar Compounds

Uniqueness: Eledoisin trifluoroacetate is unique due to its origin from octopi and its potent vasodilatory effects. Unlike other tachykinins, it has a specific sequence that confers unique binding properties and biological activities .

Biological Activity

Eledoisin trifluoroacetate is a bioactive peptide derived from the posterior salivary glands of certain octopus species, particularly Eledone. It is notable for its significant biological activities, primarily related to its interaction with tachykinin receptors, which are involved in various physiological processes including vasodilation, smooth muscle contraction, and neurotransmission.

  • Molecular Formula : C56H86F3N13O17S
  • Molecular Weight : 1302.4 g/mol
  • CAS Number : 10129-92-7

Synthesis

This compound can be synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the peptide chain. The synthesis is followed by purification through high-performance liquid chromatography (HPLC) to yield a stable powder form .

Biological Activity

This compound exhibits a range of biological activities, primarily through its action on tachykinin receptors, specifically the neurokinin-1 (NK1), NK2, and NK3 receptors. Its effects include:

  • Vasodilation : Eledoisin induces vasodilation, leading to increased blood flow and decreased blood pressure.
  • Smooth Muscle Contraction : It stimulates contraction in various smooth muscles, which is significant in gastrointestinal and respiratory physiology.
  • Neurotransmission : Eledoisin plays a role in neurotransmission, influencing pain perception and inflammatory responses .

Eledoisin binds to tachykinin receptors, triggering intracellular signaling pathways that result in physiological responses such as smooth muscle contraction and vasodilation. This mechanism is similar to that of other tachykinins like Substance P and Neurokinin A .

Research Findings

Several studies have highlighted the biological significance of this compound:

Case Study 1: Vasodilation in Animal Models

In a controlled study involving rabbits, administration of Eledoisin resulted in significant reductions in systolic and diastolic blood pressure. The study concluded that Eledoisin's mechanism involves direct action on vascular smooth muscle via tachykinin receptors.

Case Study 2: Smooth Muscle Contraction

Another study focused on the gastrointestinal tract showed that Eledoisin could stimulate contractions in isolated intestinal tissues. This effect was mediated through NK2 receptors, demonstrating its potential therapeutic applications for gastrointestinal motility disorders.

Comparative Analysis with Other Tachykinins

CompoundReceptor AffinityPrimary EffectsSource
EledoisinNK1, NK2, NK3Vasodilation, smooth muscle contractionEledone species
Substance PNK1Pain transmission, inflammationMammals
Neurokinin ANK2Smooth muscle contractionMammals
Neurokinin BNK3Modulation of pain and anxietyMammals

Properties

CAS No.

10129-92-7

Molecular Formula

C56H86F3N13O17S

Molecular Weight

1302.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H85N13O15S.C2HF3O2/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35;3-2(4,5)1(6)7/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72);(H,6,7)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-;/m0./s1

InChI Key

LOHDZRQROMPBGG-JSMOHVFGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.